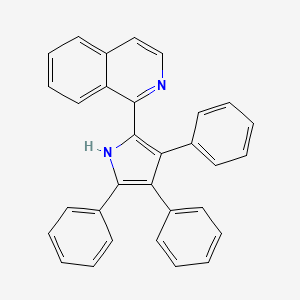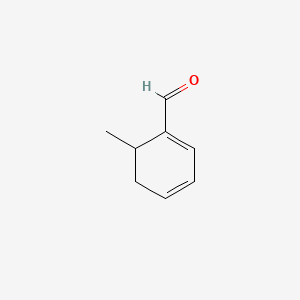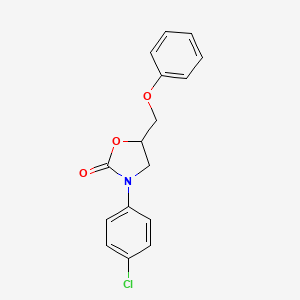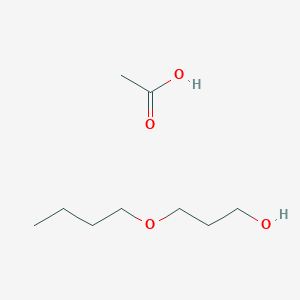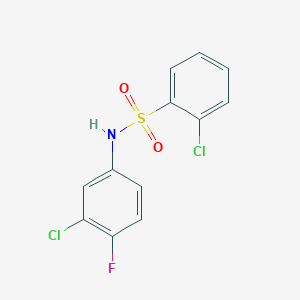![molecular formula C7HF11 B14737067 1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane CAS No. 4934-61-6](/img/structure/B14737067.png)
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane is a fluorinated organic compound known for its unique structure and properties. The compound is characterized by its bicyclic framework, which includes a heptane ring with eleven fluorine atoms attached. This high degree of fluorination imparts significant chemical stability and hydrophobicity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane typically involves the fluorination of a suitable precursor. One common method is the reaction of a bicyclo[2.2.1]heptane derivative with elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete fluorination. Industrial production methods may involve continuous flow reactors to handle the highly reactive fluorine gas safely and efficiently .
Analyse Chemischer Reaktionen
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles. Common reagents include alkoxides and amines.
Reduction Reactions: Reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of partially fluorinated derivatives.
Oxidation Reactions: Oxidation can be performed using oxidizing agents such as potassium permanganate (KMnO4), resulting in the formation of fluorinated carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide may yield a fluorinated ether, while reduction with LiAlH4 could produce a partially fluorinated alcohol.
Wissenschaftliche Forschungsanwendungen
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: The compound’s hydrophobic nature makes it useful in the study of membrane proteins and lipid bilayers.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their metabolic stability and ability to interact with biological targets.
Wirkmechanismus
The mechanism by which 1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane exerts its effects is primarily related to its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound’s hydrophobicity allows it to interact with lipid membranes, potentially affecting membrane fluidity and protein function .
Vergleich Mit ähnlichen Verbindungen
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane can be compared with other fluorinated bicyclic compounds such as:
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: This compound is used in surface functionalization and the synthesis of nanomaterials.
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Known for its applications in the preparation of hybrid fluorous monolithic columns for nano-liquid chromatography.
The uniqueness of this compound lies in its specific fluorination pattern and bicyclic structure, which confer distinct chemical and physical properties compared to other fluorinated compounds.
Eigenschaften
CAS-Nummer |
4934-61-6 |
|---|---|
Molekularformel |
C7HF11 |
Molekulargewicht |
294.06 g/mol |
IUPAC-Name |
1,2,2,3,3,5,5,6,6,7,7-undecafluorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7HF11/c8-2(9)1-3(10,11)6(15,16)5(2,14)7(17,18)4(1,12)13/h1H |
InChI-Schlüssel |
PQEPIOYQAWRWPA-UHFFFAOYSA-N |
Kanonische SMILES |
C12C(C(C(C1(F)F)(F)F)(C(C2(F)F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



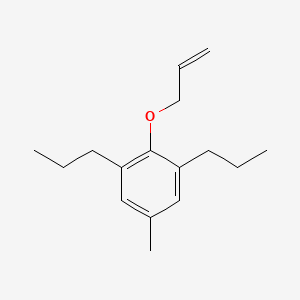
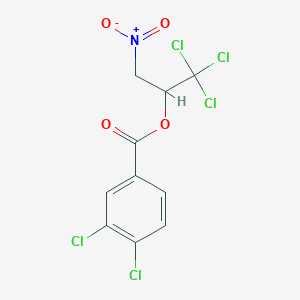

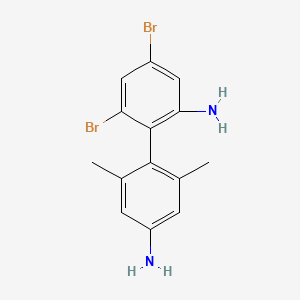
![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)
